molecular formula C11H11ClN4O B7748807 3-[(4-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one

3-[(4-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one

Cat. No.: B7748807
M. Wt: 250.68 g/mol
InChI Key: BJITUTXHXZPTOK-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one is a synthetic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzylamine with 6-methyl-1,2,4-triazin-5-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

3-[(4-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-[(4-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one can be compared with other similar compounds, such as:

    3-Chloromethcathinone (3-CMC): A synthetic cathinone with similar structural features but different pharmacological properties.

    4-Chloro-3-methylmethcathinone (4-CMC): Another synthetic cathinone with a similar chemical structure but distinct biological activities.

    6-Methyl-1,2,4-triazin-5-one derivatives: Compounds with variations in the substituents on the triazine ring, leading to different chemical and biological properties.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-7-10(17)14-11(16-15-7)13-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJITUTXHXZPTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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